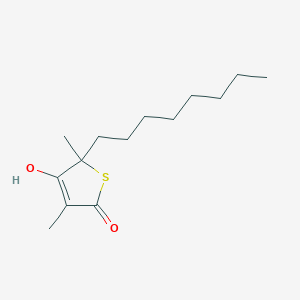
2-nitrostilbene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitrostilbene, also known as this compound, is an organic compound with the molecular formula C14H11NO2. It is a derivative of stilbene, characterized by the presence of a nitro group (-NO2) and a phenylethenyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 2-nitrostilbene can be synthesized through various methods. One common approach involves the nitration of 2-phenylethenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form nitro derivatives with higher oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group activates the benzene ring towards nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitro derivatives with higher oxidation states.
Substitution: Halogenated nitrostilbenes.
科学研究应用
2-nitrostilbene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 2-nitrostilbene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interactions with other molecules.
相似化合物的比较
2-Nitrostilbene: Shares a similar structure but differs in the position of the nitro group.
4-Nitrostilbene: Another derivative with the nitro group in the para position.
1-Nitro-2-(2-phenylethynyl)benzene: A compound with an ethynyl group instead of an ethenyl group.
Uniqueness: this compound is unique due to its specific structural arrangement, which influences its reactivity and applications. The presence of both the nitro and phenylethenyl groups provides distinct chemical properties that differentiate it from other nitrostilbene derivatives.
属性
分子式 |
C14H11NO2 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
1-nitro-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H |
InChI 键 |
RYJATPLJVSILLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-(Diphenylmethoxy)ethyl]piperidine](/img/structure/B8481226.png)


![cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B8481256.png)
![3-[Tert-butyl(dimethyl)silyl]oxytetradecanal](/img/structure/B8481261.png)









